(cis)-1,6-Diphenyl-3-aza-bicyclo[3.1.0]hexane
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Overview
Description
(cis)-1,6-Diphenyl-3-aza-bicyclo[3.1.0]hexane is a bicyclic compound characterized by its unique structural features. This compound belongs to the class of azabicyclo compounds, which are known for their significant biological and chemical properties. The presence of phenyl groups and the azabicyclo framework contribute to its stability and reactivity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cis)-1,6-diphenyl-3-aza-bicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the photochemical decomposition of CHF2-substituted pyrazolines . This method is advantageous due to its simplicity, mild conditions, and excellent functional group tolerance, resulting in moderate to excellent yields.
Another method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives. The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
(cis)-1,6-Diphenyl-3-aza-bicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound due to the presence of reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
(cis)-1,6-Diphenyl-3-aza-bicyclo[3.1.0]hexane has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (cis)-1,6-diphenyl-3-aza-bicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: This compound shares the azabicyclo framework but lacks the phenyl groups, resulting in different reactivity and properties.
Cyclopropylamine: A simpler compound with a cyclopropane ring and an amine group, used in various chemical reactions.
Bicifadine: An analgesic drug that contains a similar bicyclic structure, used for pain management.
Uniqueness
(cis)-1,6-Diphenyl-3-aza-bicyclo[3.1.0]hexane is unique due to the presence of two phenyl groups and the azabicyclo framework. These structural features contribute to its stability, reactivity, and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its promising applications in medicinal chemistry further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C17H17N |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
(1S,5R,6S)-1,6-diphenyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C17H17N/c1-3-7-13(8-4-1)16-15-11-18-12-17(15,16)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12H2/t15-,16-,17+/m1/s1 |
InChI Key |
MVCAANSQOXMPQN-ZACQAIPSSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@]2(CN1)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C2C(C2(CN1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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